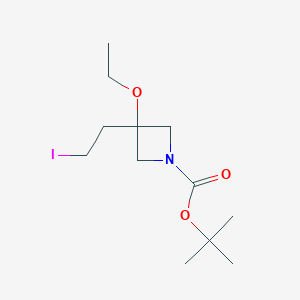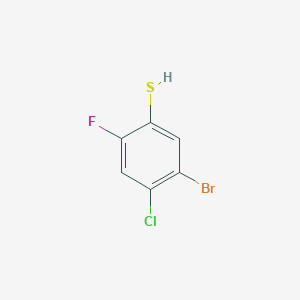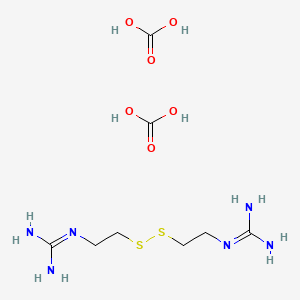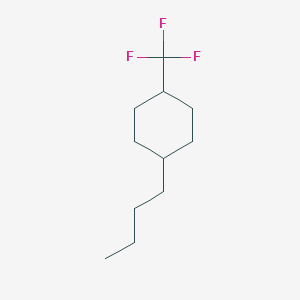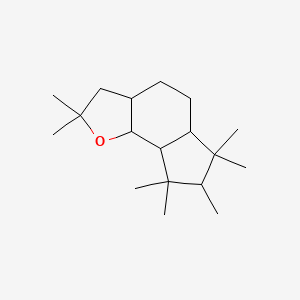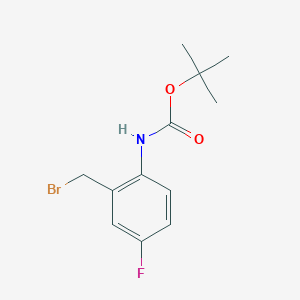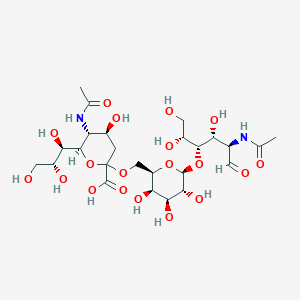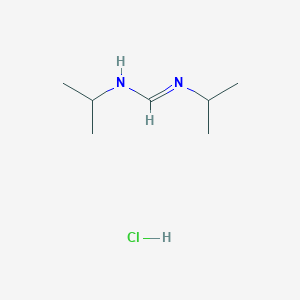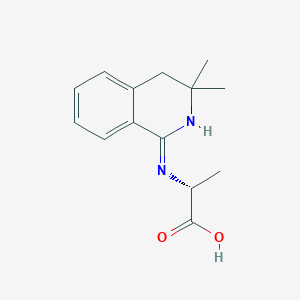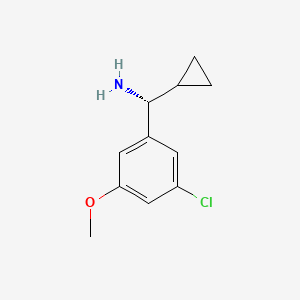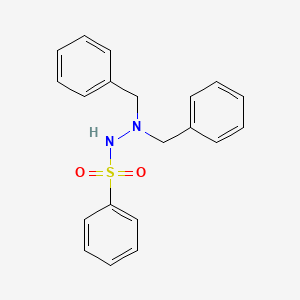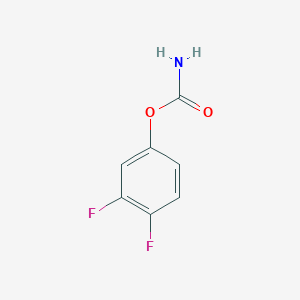
3,4-Difluorophenyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluorophenyl carbamate is an organic compound characterized by the presence of a carbamate group attached to a 3,4-difluorophenyl ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of fluorine atoms in the phenyl ring can significantly alter the compound’s chemical properties, making it a valuable subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluorophenyl carbamate typically involves the reaction of 3,4-difluoroaniline with a suitable carbamoylating agent. One common method is the reaction of 3,4-difluoroaniline with phosgene or its derivatives, such as triphosgene, in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the carbamoylating agent.
Another method involves the use of chloroformates, such as benzyl chloroformate, in the presence of a base like triethylamine. This method is advantageous as it avoids the use of highly toxic phosgene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, the use of safer carbamoylating agents and solvents can enhance the overall safety and environmental sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Difluorophenyl carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield 3,4-difluoroaniline and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with methoxide can yield methoxy-substituted derivatives.
Hydrolysis: The primary product is 3,4-difluoroaniline.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4-Difluorophenyl carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties
Materials Science: The compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical stability.
Industrial Chemistry: It serves as a building block for the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 3,4-difluorophenyl carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, thereby improving its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (3,4-difluorophenyl)carbamate: Similar in structure but with a tert-butyl group instead of a hydrogen atom on the carbamate nitrogen.
3,4-Difluorophenyl isocyanate: Contains an isocyanate group instead of a carbamate group.
3,4-Difluoroaniline: The parent compound without the carbamate group.
Uniqueness
3,4-Difluorophenyl carbamate is unique due to the presence of both fluorine atoms and the carbamate group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Propriétés
Formule moléculaire |
C7H5F2NO2 |
|---|---|
Poids moléculaire |
173.12 g/mol |
Nom IUPAC |
(3,4-difluorophenyl) carbamate |
InChI |
InChI=1S/C7H5F2NO2/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H2,10,11) |
Clé InChI |
ZOXSDMMYTFQGDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(=O)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


